Methyl 3-hydroxy-1-[(3-methoxy-4-methylbenzoyl)amino]cyclobutane-1-carboxylate
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Overview
Description
Methyl 3-hydroxy-1-[(3-methoxy-4-methylbenzoyl)amino]cyclobutane-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutane ring substituted with a hydroxy group, a methoxy group, and a benzoylamino group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-1-[(3-methoxy-4-methylbenzoyl)amino]cyclobutane-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the cyclobutane ring and introduce the hydroxy and carboxylate groups through selective functionalization. The methoxy and methylbenzoyl groups can be added using Friedel-Crafts acylation and subsequent methylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-1-[(3-methoxy-4-methylbenzoyl)amino]cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxy derivatives
Substitution: Formation of various substituted cyclobutane derivatives
Scientific Research Applications
Methyl 3-hydroxy-1-[(3-methoxy-4-methylbenzoyl)amino]cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-1-[(3-methoxy-4-methylbenzoyl)amino]cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-1-[(3-methoxy-4-methylbenzoyl)amino]cyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Methyl 3-hydroxy-1-[(3-methoxy-4-methylbenzoyl)amino]cyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
Methyl 3-hydroxy-1-[(3-methoxy-4-methylbenzoyl)amino]cyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its cyclopentane and cyclohexane analogs
Properties
IUPAC Name |
methyl 3-hydroxy-1-[(3-methoxy-4-methylbenzoyl)amino]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-9-4-5-10(6-12(9)20-2)13(18)16-15(14(19)21-3)7-11(17)8-15/h4-6,11,17H,7-8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDDWBHWEQIFRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CC(C2)O)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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